molecular formula C6H2Cl2N2O3S B13761563 Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt CAS No. 69121-21-7

Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt

Cat. No.: B13761563
CAS No.: 69121-21-7
M. Wt: 253.06 g/mol
InChI Key: NHUITRBCJABNMZ-UHFFFAOYSA-N
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Description

Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt: is a diazonium compound characterized by the presence of two chlorine atoms and a sulfonate group on the benzene ring. This compound is known for its reactivity and is widely used in various chemical processes, including dye synthesis and organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt typically involves the diazotization of 2,5-dichloroaniline in the presence of sulfuric acid and sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt. The general reaction scheme is as follows:

2,5-dichloroaniline+NaNO2+H2SO4Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt+H2O+NaHSO4\text{2,5-dichloroaniline} + \text{NaNO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} + \text{NaHSO}_4 2,5-dichloroaniline+NaNO2​+H2​SO4​→Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt+H2​O+NaHSO4​

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors that allow for precise control of reaction conditions. The use of automated systems ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt undergoes substitution reactions where the diazonium group is replaced by other functional groups such as hydroxyl, halide, or amino groups.

    Coupling Reactions: This compound is commonly used in azo coupling reactions to form azo dyes. The reaction involves the coupling of the diazonium compound with phenols or aromatic amines.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as copper(I) chloride or bromide are used under acidic conditions.

    Coupling Reactions: Phenols or aromatic amines are used in alkaline conditions.

    Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.

Major Products Formed:

    Substitution Reactions: 2,5-dichloro-4-sulfoaniline and its derivatives.

    Coupling Reactions: Azo dyes with various chromophoric properties.

    Reduction Reactions: 2,5-dichloro-4-sulfoaniline.

Scientific Research Applications

Chemistry: Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt is extensively used in the synthesis of azo dyes, which are important in the textile industry. It is also used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used as a labeling reagent for proteins and nucleic acids. The diazonium group reacts with amino or thiol groups in biomolecules, allowing for their detection and analysis.

Medicine: Although not directly used as a drug, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In addition to dye synthesis, this compound is used in the production of pigments, photographic chemicals, and as a reagent in analytical chemistry.

Mechanism of Action

The reactivity of Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt is primarily due to the presence of the diazonium group. This group can undergo various reactions, including substitution and coupling, by forming reactive intermediates. The sulfonate group enhances the solubility of the compound in water, making it suitable for aqueous reactions.

Comparison with Similar Compounds

    Benzenediazonium chloride: Lacks the sulfonate group and has different solubility properties.

    2,4-Dichlorobenzenediazonium chloride: Similar structure but different substitution pattern on the benzene ring.

    4-Sulfobenzenediazonium chloride: Contains a sulfonate group but lacks the chlorine atoms.

Uniqueness: Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt is unique due to the presence of both chlorine atoms and the sulfonate group, which impart distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic applications and industrial processes.

Properties

CAS No.

69121-21-7

Molecular Formula

C6H2Cl2N2O3S

Molecular Weight

253.06 g/mol

IUPAC Name

2,5-dichloro-4-diazoniobenzenesulfonate

InChI

InChI=1S/C6H2Cl2N2O3S/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9/h1-2H

InChI Key

NHUITRBCJABNMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)[N+]#N

Origin of Product

United States

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